Fmoc-Gly(allyl)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

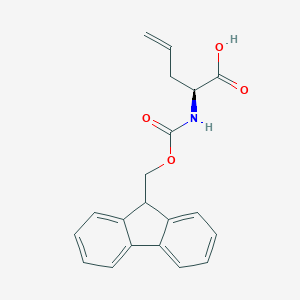

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370318 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146549-21-5 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Chemical Biology and Protein Research

Applications in Proteomics and Functional Studies

Development of Molecular Probes for Biological Systems

The incorporation of Fmoc-L-allylglycine into synthetic peptides is a key strategy for the development of molecular probes. The allyl group present in its side chain acts as a chemical handle, allowing for site-specific modifications of peptides through various chemical reactions. researchgate.net This functionality is particularly valuable in proteomics for creating probes that can be used to study protein interactions, localization, and function within complex biological systems.

One of the primary methods for modifying allylglycine-containing peptides is olefin metathesis. glpbio.com This powerful reaction allows for the attachment of a wide array of functionalities, including fluorophores, biotin (B1667282) tags, or cross-linking agents, to the peptide backbone. These modifications transform the peptide into a molecular probe capable of reporting on its local environment or capturing interacting partners. For instance, a fluorescently labeled peptide can be used to visualize its distribution within a cell or to monitor its binding to a target protein through techniques like Förster Resonance Energy Transfer (FRET).

Furthermore, the replacement of cysteine residues with allylglycine can be used to create carba-analogs of disulfide-bridged peptides. researchgate.netglpbio.com This substitution can enhance the stability of the peptide while providing a site for selective chemical modification, which is not always possible with native disulfide bonds. The ability to introduce a specific modification at a defined position within a peptide sequence is a significant advantage for designing highly specific molecular probes.

The Fmoc protecting group on the α-amine of L-allylglycine is crucial for its use in standard solid-phase peptide synthesis (SPPS). nih.gov This allows for the straightforward incorporation of this non-canonical amino acid at any desired position in a peptide sequence, providing precise control over the placement of the reactive allyl handle. This control is essential for creating probes where the position of the reporter or reactive group is critical for its function.

Table 1: Properties and Applications of Fmoc-L-Allylglycine

| Property | Description |

| CAS Number | 146549-21-5 |

| Molecular Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white powder |

| Key Functional Group | Allyl group (-CH₂-CH=CH₂) |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

| Role in Probes | Provides a reactive handle for post-synthesis modification via olefin metathesis and other reactions. |

Investigation of Metabolic Pathways

L-allylglycine, the deprotected form of Fmoc-L-allylglycine, has been utilized as a tool to investigate specific metabolic pathways, particularly those involving amino acids. Its structural similarity to endogenous amino acids allows it to interact with metabolic enzymes, often leading to inhibition and providing insights into the function of these pathways.

A primary example of this application is the study of γ-aminobutyric acid (GABA) metabolism. L-allylglycine is known to be an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. caymanchem.comacs.org By inhibiting GAD, L-allylglycine administration leads to a decrease in GABA levels in the brain. acs.org This has been instrumental in studying the role of GABAergic neurotransmission in various physiological and pathological processes.

Research has shown that the in vivo effects of L-allylglycine are more potent than its in vitro activity against GAD. glpbio.comacs.org This is attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which is a more powerful inhibitor of the enzyme. acs.org This metabolic activation highlights the importance of understanding the metabolic fate of such probes when interpreting experimental results. The ability to perturb a specific metabolic pathway with a small molecule like L-allylglycine allows researchers to study the downstream consequences of this perturbation, thereby elucidating the pathway's role in the broader metabolic network.

The principle of using amino acid analogs to probe metabolic pathways extends beyond just inhibition. Non-canonical amino acids can be incorporated into proteins during translation, a technique known as metabolic labeling. protocols.io While direct evidence for the widespread use of L-allylglycine in this specific manner is less common than for other analogs like L-homopropargylglycine, the concept remains relevant. By introducing an amino acid with a unique chemical tag (like the allyl group) into cellular metabolism, newly synthesized proteins become labeled. These tagged proteins can then be selectively visualized or isolated from the complex cellular environment, providing a snapshot of protein synthesis and turnover under specific conditions. This approach is invaluable for studying dynamic cellular processes and how they are affected by various stimuli or disease states.

Synthesis and Derivatization Methodologies for Fmoc L Allylglycine

Advanced Derivatization and Modification Techniques

The strategic use of Fmoc-L-Allylglycine in advanced synthetic methodologies allows for the introduction of diverse functionalities and the construction of sophisticated peptide and carbohydrate-based structures. Two prominent techniques employed are olefin cross-metathesis and thiol-ene reactions.

Olefin Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful carbon-carbon bond-forming reaction that involves the exchange of alkylidene fragments between two alkenes, catalyzed by transition metal complexes. This reaction has proven invaluable for modifying amino acid derivatives like Fmoc-L-Allylglycine, enabling the synthesis of complex molecules, including glycosyl amino acids.

The development of highly active and functional-group-tolerant ruthenium-based catalysts, notably the Grubbs catalysts, has been pivotal for the widespread application of olefin metathesis. These catalysts, including the first-generation Grubbs catalyst [(Cy₃P)₂Cl₂Ru=CHPh] and the more active second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II), facilitate efficient cross-metathesis reactions with various substrates, including allylic amino acids. These catalysts are characterized by their robust nature, tolerance to a wide range of functional groups, and ability to promote CM reactions under mild conditions researchgate.netsigmaaldrich.commdpi.comlibretexts.org. For instance, Grubbs' second-generation ruthenium catalyst has been effectively employed in the cross-metathesis of allylic amino acid derivatives researchgate.netorgsyn.orgresearchgate.net.

Table 1: Common Olefin Cross-Metathesis Catalysts and Their Relevance

| Catalyst Type | Key Features | Relevance to Fmoc-L-Allylglycine |

| Grubbs First-Generation | Ruthenium-based, initial breakthrough catalyst. | Used in early studies for CM of allylglycine derivatives with alkyl-substituted alkenes researchgate.netresearchgate.net. |

| Grubbs Second-Generation | Higher activity, improved functional group tolerance. | Widely used for CM of allylglycine derivatives, including Fmoc-L-allylglycine benzyl (B1604629) ester, with O-allyl glycosides and other alkenes researchgate.netsigmaaldrich.commdpi.comorgsyn.orgresearchgate.netacs.orgnih.gov. |

| Hoveyda-Grubbs Catalysts | Modified Grubbs catalysts, often with enhanced stability and activity. | Employed in CM reactions, sometimes showing high activity for specific substrates, including applications in solid-phase synthesis mdpi.comlibretexts.org. |

Olefin cross-metathesis has emerged as a crucial methodology for the synthesis of glycosyl amino acids, which are important components in glycoconjugates and are explored for applications such as antitumor vaccines. Fmoc-L-allylglycine, typically in its benzyl ester form, is reacted with O-allyl glycosides via cross-metathesis. This reaction forms an olefinic linkage between the carbohydrate moiety and the amino acid side chain. Subsequent reduction of the newly formed double bond, often through catalytic hydrogenation, yields the desired glycosyl amino acid researchgate.netresearchgate.netru.nl. This strategy allows for the construction of complex carbohydrate-based structures, including those derived from antigens like Globo-H, which have been incorporated into polyvalent antitumor vaccines researchgate.net. The yields for these cross-metathesis reactions can range from 57% to 94% for the olefinic products, depending on the specific substrates and catalyst system used researchgate.net.

Table 2: Olefin Cross-Metathesis in Glycosyl Amino Acid Synthesis

| Reaction Partner 1 | Reaction Partner 2 | Catalyst System (Example) | Product Type | Key Application | Yield Range (Olefinic Product) |

| Fmoc-L-allylglycine benzyl ester | O-allyl glycosides | Grubbs Second-Generation Catalyst | Glycosyl allylglycine derivatives | Synthesis of glycosyl amino acids for antitumor vaccines | 57–94% |

| C-allyl glycosides | N-protected allylglycine | Grubbs Second-Generation Catalyst | C-linked glycosyl amino acids | Synthesis of glycopeptide analogues | Good yields |

Beyond glycosyl amino acids, olefin cross-metathesis is instrumental in generating a variety of substituted allylglycine derivatives. By reacting Fmoc-L-Allylglycine with different alkenes, chemists can introduce diverse side chains, thereby expanding the repertoire of unnatural amino acids available for peptide synthesis and medicinal chemistry orgsyn.orgresearchgate.net. For instance, cross-metathesis of allylglycine derivatives with alkyl- or aryl-substituted alkenes can yield functionalized amino acids with modified side chains researchgate.netresearchgate.net. These reactions can be performed in solution or on solid support, offering flexibility in synthetic strategies . The choice of catalyst and reaction conditions is crucial for achieving high yields and desired stereoselectivity in the formation of these substituted derivatives researchgate.netlibretexts.org.

Applications in Glycosyl Amino Acid Synthesis

Thiol-Ene Reactions for Post-Synthetic Modification

Thiol-ene reactions, particularly those proceeding via a radical mechanism, represent a versatile and efficient "click" chemistry approach for post-synthetic modification of peptides and other biomolecules. These reactions involve the addition of a thiol to an alkene, typically initiated by radicals, leading to the formation of a stable thioether linkage nih.gov. The mild reaction conditions, high functional group tolerance, orthogonality, and efficiency make thiol-ene reactions highly attractive for peptide modification and macrocyclization nih.govnih.govmdpi.com. Allylglycine, with its terminal alkene functionality, serves as an excellent building block for such modifications rsc.org.

A specific and powerful application of thiol-ene chemistry is radical-mediated acyl thiol-ene ligation. This method allows for the formation of peptide thiolactones through the direct addition of a thioacid onto an alkene within a peptide sequence. The process is typically initiated by photochemical or thermal radical initiators. The mechanism involves the generation of a thiyl radical from the thioacid, which then undergoes anti-Markovnikov addition to the alkene. The resulting carbon-centered radical abstracts a hydrogen atom from another thioacid molecule, propagating the radical chain and forming the thioether linkage. This approach has been successfully applied to the cyclization of unprotected peptides, yielding macrocyclic thiolactones with high efficiency rsc.orgrsc.org. Allylglycine residues are particularly well-suited for this ligation due to the reactivity of their terminal alkene and the ability to incorporate them into peptide sequences using standard solid-phase peptide synthesis (SPPS) rsc.org.

Table 3: Radical-Mediated Thiol-Ene Reactions in Peptide Modification

| Reaction Type | Reactants | Initiator Type (Example) | Product Type | Key Application |

| Radical Thiol-Ene Addition | Thiols + Alkenes (e.g., Allylglycine) | Thermal/Photochemical | Thioether linkages | Peptide bioconjugation, glycosylation, lipidation |

| Radical-Mediated Acyl Thiol-Ene Ligation | Thioacids + Alkenes (e.g., Allylglycine) | Photochemical | Peptide thiolactones | Peptide macrocyclization |

Compound List:

Fmoc-L-Allylglycine

Grubbs Catalysts (various generations)

Hoveyda-Grubbs Catalysts

O-allyl glycosides

Glycosyl amino acids

Substituted allylglycine derivatives

Thiols

Thioacids

Alkenes

Peptides

Applications in Peptide and Peptidomimetic Chemistry

Design and Synthesis of Peptide and Peptidomimetic Structures

The incorporation of Fmoc-L-Allylglycine into peptide sequences allows for the introduction of specific chemical handles and conformational constraints, leading to the development of peptides with novel properties and improved characteristics.

Fmoc-L-Allylglycine is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols smolecule.compublish.csiro.au. The allyl group on the alpha-carbon provides a reactive site that can be utilized for various post-synthetic modifications. This allows for the creation of peptides with unique cross-linking capabilities, such as the formation of cyclic peptides or stabilized peptide structures through reactions like thiol-ene click chemistry or palladium-mediated coupling smolecule.com. The allyl side chain is stable under typical Fmoc SPPS conditions, ensuring its integrity throughout the synthesis process rsc.orgrsc.orgfrontiersin.org. Furthermore, allylglycine residues can be selectively cleaved at the amide bond adjacent to the allylglycine residue using iodine, offering a specific method for peptide fragmentation or modification avantorsciences.com.

The strategic placement of allylglycine residues can significantly influence the properties of peptidomimetics, leading to enhanced stability and modulated conformational freedom.

The allyl side chain of Fmoc-L-Allylglycine can influence the conformational landscape of peptides. The presence of the double bond introduces a degree of rigidity or can act as a handle for introducing specific conformational constraints through cyclization reactions, such as ring-closing metathesis (RCM) smolecule.comfrontiersin.orgunipi.itresearchgate.netresearchgate.net. This ability to modulate conformational freedom is critical for optimizing peptide-receptor interactions and enhancing biological activity. For instance, the precise positioning of the allylglycine residue can influence the formation of specific secondary structures like helices, which are often crucial for peptide function researchgate.netresearchgate.net.

Development of Peptidomimetics with Enhanced Properties

Improved Metabolic Stability

Creation of Biologically Active Peptide Analogues

Fmoc-L-Allylglycine has been instrumental in the synthesis of various biologically active peptide analogues, particularly those mimicking or improving upon natural peptide hormones.

Somatostatin (B550006) analogues, such as Octreotide, are important therapeutic agents. Fmoc-L-Allylglycine has been employed in the synthesis of dicarba-analogs of Octreotide, where the disulfide bridge characteristic of native somatostatin is replaced by a stable dicarba-bond formed via ring-closing metathesis (RCM) of allylglycine residues unipi.itresearchgate.netresearchgate.netresearchgate.netfishersci.finih.govfrontiersin.org. This modification enhances the stability of the analogue against enzymatic degradation while often retaining or even improving receptor binding affinity researchgate.netresearchgate.netnih.gov. The synthesis typically involves incorporating L-allylglycine residues at strategic positions within a linear peptide precursor, followed by on-resin RCM to form the cyclic dicarba-bridge frontiersin.orgunipi.itresearchgate.netnih.govfrontiersin.orggoogle.com.

Fmoc-L-Allylglycine: A Versatile Tool in Chemical Biology and Protein Research

Fmoc-L-allylglycine, a synthetic amino acid derivative, has emerged as a significant tool in the fields of chemical biology and protein research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl side chain, allows for its incorporation into peptides and proteins, providing a versatile handle for a wide range of scientific investigations. This article explores the multifaceted role of Fmoc-L-allylglycine, focusing on its applications in probing protein structure and function, as well as in protein modification and bioconjugation.

Future Directions and Translational Research Potential

Advancements in Synthetic Methodologies

The synthesis of peptides and their analogues is continually evolving towards greater efficiency, sustainability, and automation. Fmoc-L-Allylglycine is poised to be a key component in these next-generation synthetic approaches.

Development of More Efficient and Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of synthetic processes. scispace.com Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has been criticized for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govresearchgate.net Future research will focus on replacing these with more sustainable alternatives.

Promising green solvents that are being explored for use in Fmoc-based SPPS include propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), N-formylmorpholine, and binary mixtures like DMSO/EtOAc. nih.govresearchgate.netoup.com The development of protocols utilizing these solvents for the incorporation of functionalized amino acids like Fmoc-L-Allylglycine is a key area of research. Additionally, the implementation of solvent recycling systems within manufacturing processes will further reduce the environmental footprint of peptide synthesis. orgsyn.org

Beyond solvent replacement, optimizing the efficiency of the synthesis of the Fmoc-L-Allylglycine building block itself is an area of interest. Efficient, large-scale synthesis with high enantiopurity is crucial for its widespread application. smolecule.commdpi.com Strategies to improve material throughput and minimize racemization during key synthetic steps will be a continued focus. smolecule.commdpi.com

Integration with Automation and High-Throughput Techniques

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and parallel production of numerous peptides. researchgate.netru.nl Fmoc-L-Allylglycine is fully compatible with automated synthesis platforms that utilize the well-established Fmoc/tBu strategy. beilstein-journals.orgmdpi.com These automated synthesizers allow for precise control over the peptide sequence and the incorporation of unnatural amino acids, making them ideal for creating complex, modified peptides. researchgate.netbeilstein-journals.org

A significant advancement in automated synthesis is the use of microwave-assisted SPPS. avantorsciences.com Microwave technology can accelerate coupling reactions, improve the quality of synthesized peptides, and help to overcome challenges associated with "difficult" sequences. avantorsciences.comresearchgate.net The integration of Fmoc-L-Allylglycine into microwave-assisted protocols allows for the rapid generation of libraries of allylglycine-containing peptides for screening and development.

High-throughput synthesis platforms, such as those that produce peptide microarrays, also benefit from the use of Fmoc-protected amino acids. biosynth.com These systems spot amino acid residues onto a solid surface in a defined sequence, allowing for the creation of large libraries for applications like epitope mapping or screening for protein binding. rsc.org The inclusion of Fmoc-L-Allylglycine in these arrays opens up possibilities for high-throughput screening of peptides with unique structural modifications.

Exploration in Drug Discovery and Development

The ability to introduce an allyl group into a peptide sequence via Fmoc-L-Allylglycine provides a powerful tool for developing novel therapeutics with improved properties.

Optimization of Peptidomimetics for Therapeutic Applications

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, and receptor selectivity. The allyl side chain of allylglycine is a key functional handle for creating such molecules. One important application is the synthesis of "stapled peptides," where the allyl groups of two allylglycine residues within a peptide are linked via olefin metathesis to create a covalent hydrocarbon bridge. orgsyn.org This conformational constraint can lock the peptide into its bioactive conformation, increasing its helicity and resistance to proteolytic degradation. orgsyn.org

Furthermore, replacing cysteine residues with allylglycine allows for the creation of non-reducible dicarba analogs of disulfide-bridged peptides. mdpi.comavantorsciences.com This is particularly valuable for therapeutic peptides where the lability of the disulfide bond can be a limitation. The resulting carbon-carbon bond is stable to reducing environments, potentially leading to a longer in vivo half-life. Such strategies have been used to develop selective antagonists for opioid receptors. orgsyn.org

The incorporation of allylglycine has also been explored in the synthesis of analogues of complex natural products and their fragments, such as in the development of peptidoglycan analogues for potential anti-tuberculosis therapies and dicarba-derivatives of antimicrobial peptides. nih.govanaspec.com

Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. fwf.ac.atfrontiersin.org Peptides are excellent candidates for targeting moieties due to their high specificity for biological receptors. The incorporation of unnatural amino acids like allylglycine can enhance the stability of these targeting peptides against degradation by proteases. nih.gov

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics where a cytotoxic drug is linked to a targeting peptide. nih.govmdpi.com The unique chemical reactivity of the allyl group in allylglycine-containing peptides can be exploited for the site-specific conjugation of drugs. This allows for the creation of homogenous PDCs with a defined drug-to-peptide ratio, which is crucial for consistent pharmacological properties. While direct examples using Fmoc-L-Allylglycine are still emerging, the principles of using unique chemical handles on unnatural amino acids for drug conjugation are well-established.

Moreover, peptides containing Fmoc-protected amino acids can self-assemble into nanostructures capable of encapsulating drugs. mdpi.com For instance, multicomponent hydrogels have been developed for the delivery of photosensitizers in photodynamic therapy and for the sustained release of hydrophobic drugs like curcumin. mdpi.com The ability to functionalize these peptide-based delivery systems via the allyl group could enable the attachment of additional targeting ligands or imaging agents.

Novel Applications in Biomaterials and Nanotechnology

The chemical versatility of the allyl group makes Fmoc-L-Allylglycine a highly attractive building block for the development of advanced biomaterials and nanostructures with tunable properties.

The field of biomaterials is increasingly using peptides to create functional and biocompatible scaffolds, hydrogels, and surfaces. nih.gov The allyl group of allylglycine serves as a versatile handle for cross-linking peptide chains to form stable hydrogel networks. oup.com For example, triblock copolymers of oligo(DL-allylglycine) and poly(ethylene glycol) (PEG) have been shown to form multi-responsive hydrogels. rsc.org These materials can undergo sol-gel transitions in response to stimuli like temperature and can be cross-linked through the allyl groups to enhance their mechanical properties. Such hydrogels have potential applications in tissue engineering and as matrices for controlled drug release. oup.com

Olefin metathesis is a powerful reaction for creating carbon-carbon bonds and has been widely applied to peptides containing allylglycine. mdpi.comresearchgate.net Ring-closing metathesis (RCM) can be used to create cyclic peptides or to introduce covalent cross-links that mimic and stabilize secondary structures like β-turns and α-helices. orgsyn.orgmdpi.com This precise control over peptide conformation is critical for designing biomaterials that can present specific biological signals to cells.

In nanotechnology, the self-assembly of peptides and peptide amphiphiles into well-defined nanostructures is a key area of research. scispace.comnih.gov Fmoc-protected amino acids are well-known to drive the self-assembly of peptides into nanofibers, nanotubes, and vesicles. beilstein-journals.org By incorporating Fmoc-L-Allylglycine into these sequences, the resulting nanostructures can be decorated with allyl groups on their surface. These functional groups are then available for post-assembly modification, allowing for the attachment of drugs, imaging agents, or targeting molecules. This strategy has been used to create nanoparticle-based systems for photodynamic therapy and for the delivery of photosensitizers. beilstein-journals.org

Development of Functional Polypeptides with Controlled Architectures

The synthesis of polypeptides with precisely defined structures and functions is a significant area of research. advancedsciencenews.com Fmoc-L-allylglycine, with its terminal alkene group, is a key component in creating these complex macromolecules. The allyl group provides a site for selective chemical modifications, enabling the construction of polypeptides with controlled architectures. vwr.com

Researchers are exploring methods for creating synthetic polypeptides that mimic the structural and functional capabilities of proteins. escholarship.org The use of Fmoc-L-allylglycine in conjunction with ring-opening polymerization of N-carboxyanhydrides (NCAs) allows for the synthesis of a wide variety of polypeptide structures. escholarship.orgmdpi.com This includes the formation of block copolymers and other complex architectures. dcu.ie The ability to create these controlled structures is essential for developing functional materials with specific properties. advancedsciencenews.com

One of the key advantages of incorporating Fmoc-L-allylglycine is the ability to perform post-polymerization modifications. escholarship.org This allows for the introduction of various functional groups onto the polypeptide backbone, leading to materials with tailored properties for applications in biomedicine and materials science. rsc.org

Integration into Biosensors and Diagnostic Tools

The development of sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. mdpi.comnih.gov Fmoc-L-allylglycine can be integrated into peptide-based biosensors to enhance their functionality. The allyl group can serve as a point of attachment for reporter molecules or for immobilization onto sensor surfaces. mdpi.com

Peptide-based biosensors offer several advantages, including high specificity and the ability to be tailored for the detection of a wide range of analytes. mdpi.com The incorporation of unnatural amino acids like L-allylglycine can improve the stability and performance of these sensors. For instance, the strategic placement of L-allylglycine within a peptide sequence can be used to create specific recognition sites for target molecules.

Recent advancements in biosensor technology have focused on creating low-cost, portable, and easy-to-use devices. mdpi.commdpi.com The versatility of Fmoc-L-allylglycine makes it a suitable candidate for the development of such next-generation diagnostic tools.

Interdisciplinary Research Opportunities

The application of Fmoc-L-allylglycine extends across multiple scientific disciplines, fostering collaborations and opening up new avenues of research.

Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govamazonaws.comscribd.com These libraries are then screened to identify molecules with desired biological activities. nih.govscribd.com Fmoc-L-allylglycine is a valuable building block in the generation of peptide and peptidomimetic libraries due to the reactive nature of its allyl side chain. scielo.br

The "one-bead-one-compound" method is a common strategy in combinatorial synthesis where each bead of a solid support carries a unique compound. nih.gov The use of Fmoc-L-allylglycine in this process allows for the creation of libraries with a high degree of structural diversity. scielo.br This diversity is crucial for the discovery of new drug leads and for optimizing the properties of existing ones. amazonaws.comscielo.br The ability to generate large and diverse libraries in a systematic way is a cornerstone of modern drug discovery. nih.govrsc.org

Computational Design and Structural Prediction

Computational methods are increasingly used to predict the structure and function of molecules before they are synthesized in the lab. rsc.org Molecular modeling and simulations can provide insights into how the incorporation of Fmoc-L-allylglycine will affect the conformation and properties of a peptide. nih.gov

常见问题

Basic: What are the standard protocols for incorporating Fmoc-L-Allylglycine into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Fmoc-L-Allylglycine is integrated into peptide chains using SPPS protocols. The process involves:

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF (2 × 5 min) to expose the amino group.

- Coupling : Activation of Fmoc-L-Allylglycine with coupling reagents like HBTU/HOBt/DIEA (4:4:2 molar ratio) or EDC/HOBt (1:1 molar ratio) in DMF for 1–2 hours. Double coupling is recommended for sterically hindered residues .

- Wash Cycles : DMF and dichloromethane washes between steps to remove excess reagents.

Validation of coupling efficiency is critical via Kaiser or chloranil tests.

Basic: How is the purity and identity of Fmoc-L-Allylglycine verified in synthetic workflows?

Methodological Answer:

- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA/CH₃CN gradient) with UV detection at 254 nm. Acceptable purity thresholds are >95% for research-grade material .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (theoretical M = 335.3 g/mol for Fmoc-L-Allylglycine) .

- 1H-NMR : Characteristic peaks include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and allyl group protons (δ 5.1–5.9 ppm) .

Advanced: How can coupling efficiency be optimized for Fmoc-L-Allylglycine in challenging peptide sequences?

Methodological Answer:

Low coupling efficiency often arises from steric hindrance or aggregation. Strategies include:

- Double Coupling : Repeat the coupling step with fresh reagents.

- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50°C, 20 W) to enhance reaction kinetics .

- Additives : Use 0.1 M Oxyma Pure or 1% DIPEA in DMF to suppress racemization and improve activation .

- Solvent Optimization : Switch to DMSO or NMP for hydrophobic sequences to improve solubility .

Advanced: How do side reactions involving the allyl group impact peptide synthesis, and how are they mitigated?

Methodological Answer:

The allyl group in Fmoc-L-Allylglycine can undergo unintended reactions:

- Radical Addition : During photochemical or oxidative conditions, leading to crosslinking. Use inert atmospheres (N₂/Ar) and avoid UV light exposure .

- Thiol-Ene Reactions : If free thiols are present in the sequence, add 1% triisopropylsilane (TIS) as a scavenger .

- Post-Synthetic Modification : The allyl group can be selectively modified via Pd-catalyzed deprotection or thiol-alkylation for functionalized peptides .

Advanced: How does Fmoc-L-Allylglycine compare to other non-natural amino acids in stabilizing β-sheet structures?

Methodological Answer:

- Conformational Analysis : Circular dichroism (CD) spectroscopy reveals that the allyl side chain introduces torsional constraints, promoting β-sheet formation. Compare to Fmoc-L-Propargylglycine (shorter side chain) or Fmoc-L-Norleucine (flexible side chain) .

- Thermal Denaturation : Monitor Tm shifts via differential scanning calorimetry (DSC). Allylglycine-containing peptides show higher Tm values (ΔTm ≈ +5°C) due to restricted backbone mobility .

Basic: What are the storage and handling requirements for Fmoc-L-Allylglycine to prevent degradation?

Methodological Answer:

- Storage : –20°C in airtight, light-protected containers under inert gas (argon). Desiccate with silica gel to prevent hydrolysis .

- Reconstitution : Dissolve in anhydrous DMF or DMSO immediately before use. Avoid aqueous buffers unless specified .

- Stability Tests : Monitor via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How can researchers resolve contradictions in reported solubility data for Fmoc-L-Allylglycine across studies?

Methodological Answer:

Discrepancies often arise from varying solvent grades or measurement techniques:

- Standardized Protocols : Use USP-grade solvents and report concentrations in molarity (not % w/v).

- Dynamic Light Scattering (DLS) : Quantify aggregation states in real time.

- Literature Cross-Validation : Compare data from peer-reviewed syntheses (e.g., AnaSpec vs. Novabiochem protocols) and note batch-specific variations .

Advanced: What strategies enable the incorporation of Fmoc-L-Allylglycine into cyclic or stapled peptides?

Methodological Answer:

- Ring-Closing Metathesis (RCM) : Use Grubbs catalyst (5 mol%) to crosslink allyl groups in i, i+4 positions. Purify via size-exclusion chromatography .

- Click Chemistry : Thiol-ene reactions with cysteine residues (1:2 stoichiometry, 365 nm UV light) .

- Characterization : Confirm cyclization via MALDI-TOF (mass shift –2 Da for disulfide staples) and 2D-NMR for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。